molecular formula C11H23NO B1386331 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL CAS No. 915923-62-5

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

Cat. No. B1386331
CAS RN: 915923-62-5
M. Wt: 185.31 g/mol
InChI Key: LICXUVQWKVAKPC-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL” is a chemical compound with the CAS Number: 915923-62-5 . It has a molecular weight of 185.31 and its IUPAC name is 4-(3,5-dimethyl-1-piperidinyl)-1-butanol . It is in liquid form .


Molecular Structure Analysis

The molecular formula of “4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL” is C11H23NO . The InChI code for this compound is 1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3 .


Physical And Chemical Properties Analysis

“4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL” is a liquid at room temperature . It has a molecular weight of 185.31 and a molecular formula of C11H23NO .

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry, as they form the backbone of many pharmaceuticals. The compound 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be used as a starting material or intermediate in the synthesis of various bioactive piperidine derivatives. These derivatives have shown promise in treating a range of conditions, from neurological disorders to infectious diseases .

Development of Chiral Catalysts

Chirality is a key factor in the efficacy of many drugs4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be utilized to develop chiral catalysts that are used in asymmetric synthesis, which is vital for producing enantiomerically pure pharmaceuticals .

Creation of Spiropiperidines

Spiropiperidines are a class of organic compounds that have garnered interest due to their complex structure and potential therapeutic properties4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can serve as a precursor in the synthesis of spiropiperidines, which may lead to new drug discoveries .

Research in Multicomponent Reactions (MCRs)

Multicomponent reactions are efficient processes that allow the synthesis of complex molecules in a single step4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be involved in MCRs to create diverse libraries of compounds for high-throughput screening in drug discovery .

Neuropharmacological Studies

The piperidine moiety is a common feature in molecules that interact with the central nervous system. As such, 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be used in the design and synthesis of new neuropharmacological agents, potentially leading to treatments for conditions like Alzheimer’s disease and schizophrenia .

Chemical Education and Research

Due to its structural complexity and relevance in pharmaceuticals, 4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL can be used as a teaching tool in chemical education to demonstrate synthetic strategies and reaction mechanisms. It also serves as a subject for research projects at the undergraduate and graduate levels .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10-7-11(2)9-12(8-10)5-3-4-6-13/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICXUVQWKVAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656090
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylpiperidin-1-YL)butan-1-OL

CAS RN

915923-62-5
Record name 3,5-Dimethyl-1-piperidinebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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